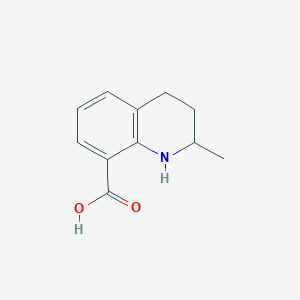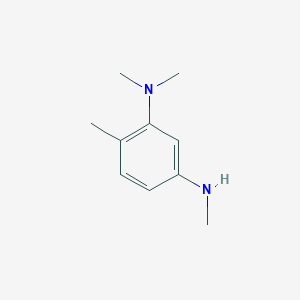
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine
Vue d'ensemble
Description
1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, also known as N,N,N’,N’-tetramethyl-1,2-benzenediamine, is a chemical compound with the formula C10H16N2 . It contains a total of 28 atoms; 16 Hydrogen atoms, 10 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecule contains a total of 28 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 tertiary amine (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine is 164.2474 . More detailed physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique
High-Pressure Reactions and Cyclization
The SNAr reaction of diamines under high pressure demonstrates the formation of cyclization products, showing how diamines, including structures related to 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine, react under specific conditions to form complex cyclic structures. This process is crucial for understanding the chemical behavior of diamines in high-pressure environments, which has implications for synthesizing new materials and chemicals (Ibata, Zou, & Demura, 1995).
Ligand Properties and Coordination Chemistry
Research on nitrogen heterosuperbenzenes as novel ligands demonstrates the potential of nitrogen-rich aromatic compounds in forming complexed structures with metals. These studies show the significant impact of metal coordination on the absorption and emission properties of these compounds, contributing to the development of materials with unique optical properties (Draper, Gregg, Schofield, Browne, Duati, Vos, & Passaniti, 2004).
Phosphorus–Nitrogen Compounds
The synthesis and investigation of phosphorus–nitrogen compounds, including spiro- and crypta-phosphazene derivatives, expand the understanding of the structural and spectral properties of these compounds. This research contributes to the broader knowledge of phosphazene chemistry, important for applications in materials science and catalysis (Ilter, Çaylak, Işıklan, Asmafiliz, Kılıç, & Hökelek, 2004).
Polyimide Synthesis
Studies on the synthesis and properties of polyimides from diamines, including those with bulky substituents, are crucial for developing advanced polymeric materials with high thermal stability and mechanical strength. These materials have significant applications in the aerospace, electronics, and coatings industries, highlighting the importance of diamines in polymer chemistry (Liaw & Liaw, 1996).
Safety and Hazards
While specific safety and hazard information for 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine was not found, it’s generally recommended to avoid dust formation, wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .
Mécanisme D'action
Target of Action
The primary targets of 1-N,1-N,3-N,6-tetramethylbenzene-1,3-diamine are currently unknown. This compound is a derivative of tetramethylbenzene , a group of aromatic hydrocarbons . .
Mode of Action
As a derivative of tetramethylbenzene , it may interact with its targets in a similar manner to other aromatic hydrocarbons . .
Propriétés
IUPAC Name |
1-N,3-N,3-N,4-tetramethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8-5-6-9(11-2)7-10(8)12(3)4/h5-7,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGDWBGIERFZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[(2-Bromo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B1526279.png)


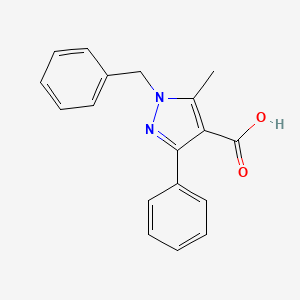
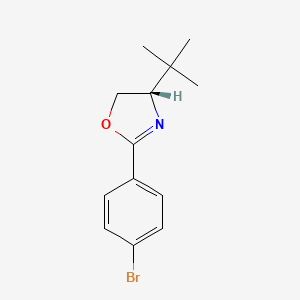
![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)
![4-Amino-5-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1526289.png)
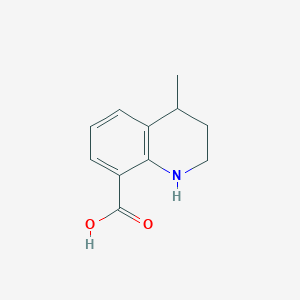


![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
